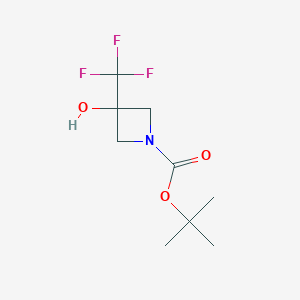

Tert-butyl 3-hydroxy-3-(trifluoromethyl)azetidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-hydroxy-3-(trifluoromethyl)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14F3NO3/c1-7(2,3)16-6(14)13-4-8(15,5-13)9(10,11)12/h15H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNDWDWDLVLVLHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

398489-42-4 | |

| Record name | tert-butyl 3-hydroxy-3-(trifluoromethyl)azetidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Starting from 1-Boc-azetidin-3-one

A common precursor is 1-Boc-azetidin-3-one, which can be transformed into the target compound through nucleophilic addition and trifluoromethylation steps.

Nucleophilic Addition of Methylmagnesium Bromide (Grignard Reaction):

For closely related compounds such as tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate, methylmagnesium bromide is added to 1-Boc-azetidin-3-one at low temperatures (0 to 20 °C), producing the hydroxy-substituted azetidine after aqueous workup and purification. Yields reported range from 78% to 99% depending on conditions and purification methods (e.g., column chromatography, HPLC).Trifluoromethylation:

Incorporation of the trifluoromethyl group at the 3-position can be achieved via nucleophilic or electrophilic trifluoromethylation reagents. For example, trifluoromethylthiolation using N-methyl-N-(trifluoromethylthio)aniline has been demonstrated on azetidine intermediates, followed by hydrolysis to yield trifluoromethyl-substituted azetidine carboxylic acids.

Specific Preparation of Tert-butyl 3-hydroxy-3-(trifluoromethyl)azetidine-1-carboxylate

While direct literature on this exact compound is limited, synthesis can be inferred and adapted from closely related methods:

Step 1: Synthesis of 1-Boc-3-azetidinone (Azetidin-3-one protected with Boc group).

This is prepared from azetidin-3-one via protection of the nitrogen with a tert-butoxycarbonyl group.Step 2: Introduction of the trifluoromethyl group at the 3-position.

Using trifluoromethylation reagents (e.g., Ruppert-Prakash reagent or trifluoromethylthiolation agents), the trifluoromethyl group is introduced at the 3-position of the azetidine ring.Step 3: Hydroxylation at the 3-position.

The hydroxy group can be introduced via nucleophilic addition to the ketone precursor (1-Boc-3-azetidinone) using appropriate organometallic reagents or by hydrolysis of trifluoromethylthio intermediates.Purification:

The final product is purified by flash column chromatography or preparative HPLC to achieve high purity.

Representative Reaction Conditions and Yields

| Step | Reaction | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Protection of azetidin-3-one to 1-Boc-3-azetidinone | Standard Boc protection conditions | High | Precursor preparation |

| 2 | Trifluoromethylation (e.g., N-methyl-N-(trifluoromethylthio)aniline) | Inert atmosphere, low temperature (−78 °C to 0 °C), THF solvent | ~68% (for trifluoromethylthio intermediate) | Followed by hydrolysis |

| 3 | Hydrolysis to hydroxy derivative | NaOH in MeOH/H2O, reflux 4 h | Quantitative | Converts trifluoromethylthio to hydroxy |

| 4 | Nucleophilic addition (for hydroxy substituent) | Grignard reagent addition at 0 °C to room temperature | 78–99% (for methyl analogs) | Reaction time varies from 1 to 19 h |

| 5 | Purification | Flash column chromatography or preparative HPLC | - | Essential for high purity |

Detailed Research Findings

Horner–Wadsworth–Emmons (HWE) Reaction Adaptation:

The HWE reaction has been used to prepare substituted azetidine derivatives from azetidin-3-one, which can be adapted for trifluoromethylated analogs.Strain-Release Synthesis of 3-Haloazetidines:

Using 1-azabicyclo[1.1.0]butane as a starting material, 3-haloazetidines can be synthesized on gram-scale and then functionalized to introduce trifluoromethyl groups and hydroxy substituents.Nucleophilic Addition to Boc-Protected Azetidinones:

The addition of organometallic reagents such as methylmagnesium bromide to Boc-protected azetidinones is a reliable method to introduce hydroxy groups at the 3-position, yielding high purity products after chromatographic purification.

Summary Table of Preparation Methods

| Methodology | Starting Material | Key Reagents | Conditions | Yield Range | Remarks |

|---|---|---|---|---|---|

| HWE Reaction | Azetidin-3-one | Phosphonate esters, NaH | Dry THF, RT | Moderate (~60%) | Used for alkene intermediates |

| Strain-Release from 1-Azabicyclo[1.1.0]butane | 1-Azabicyclo[1.1.0]butane | Halogenating agents, trifluoromethylthiolation reagents | DMSO, 80 °C; THF, −78 °C | Good (up to quantitative hydrolysis) | Enables diverse substitutions |

| Grignard Addition | 1-Boc-azetidin-3-one | Methylmagnesium bromide | 0–20 °C, 1–19 h | High (78–99%) | Produces 3-hydroxy substituted derivatives |

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-hydroxy-3-(trifluoromethyl)azetidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The trifluoromethyl group can be reduced under specific conditions.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst can be employed.

Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base like sodium hydride (NaH).

Major Products Formed

Oxidation: Formation of tert-butyl 3-oxo-3-(trifluoromethyl)azetidine-1-carboxylate.

Reduction: Formation of tert-butyl 3-hydroxy-3-(difluoromethyl)azetidine-1-carboxylate.

Substitution: Formation of tert-butyl 3-alkoxy-3-(trifluoromethyl)azetidine-1-carboxylate or tert-butyl 3-amino-3-(trifluoromethyl)azetidine-1-carboxylate.

Scientific Research Applications

Tert-butyl 3-hydroxy-3-(trifluoromethyl)azetidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways involving azetidine derivatives.

Medicine: Potential use in the development of new drugs due to its unique structural features and biological activity.

Industry: Utilized in the production of specialty chemicals and materials with specific properties imparted by the trifluoromethyl group.

Mechanism of Action

The mechanism of action of tert-butyl 3-hydroxy-3-(trifluoromethyl)azetidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The hydroxyl group can form hydrogen bonds, facilitating binding to active sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Azetidine Derivatives

Challenges and Limitations

Biological Activity

Tert-butyl 3-hydroxy-3-(trifluoromethyl)azetidine-1-carboxylate, identified by its CAS number 1609671-83-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C15H18F3NO3

- Molecular Weight : 317.3 g/mol

- IUPAC Name : tert-butyl 3-hydroxy-3-(2-(trifluoromethyl)phenyl)azetidine-1-carboxylate

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, primarily focusing on its anticancer properties.

Anticancer Activity

Recent research has highlighted the compound's potential as an anticancer agent. In particular, studies have shown that it exhibits strong inhibitory effects on specific cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (TNBC) | 0.126 | Induces apoptosis and inhibits cell proliferation |

| MCF10A (non-cancer) | >20 | Minimal effect compared to cancerous cells |

The selectivity of Tert-butyl 3-hydroxy-3-(trifluoromethyl)azetidine-1-carboxylate for cancer cells over normal cells indicates a promising therapeutic window for targeted cancer treatment .

The compound's mechanisms include:

- Apoptosis Induction : It has been observed to increase caspase activity in cancer cells, leading to programmed cell death.

- Inhibition of Proliferation : The compound effectively halts the cell cycle progression in cancer cells, particularly at the G1 phase.

Case Studies

- Study on MDA-MB-231 Cells :

- Comparative Analysis with Reference Drugs :

Q & A

Q. What are the key synthetic routes for preparing tert-butyl 3-hydroxy-3-(trifluoromethyl)azetidine-1-carboxylate, and what reaction conditions are critical for optimizing yield?

- Methodological Answer: The synthesis typically involves cyclization of azetidine precursors, followed by trifluoromethyl group introduction via nucleophilic substitution or radical trifluoromethylation. Key steps include:

- Cyclization: Using precursors like β-lactams or aziridines under basic conditions (e.g., NaH in THF) to form the azetidine ring .

- Trifluoromethylation: Employing reagents such as CF₃TMS (trimethyl(trifluoromethyl)silane) with a Cu(I) catalyst or photoredox-mediated methods to install the trifluoromethyl group .

- Hydroxylation: Controlled oxidation of intermediates using mild oxidizing agents (e.g., MnO₂) to introduce the hydroxyl group without over-oxidation .

- Critical conditions: Anhydrous solvents, inert atmospheres (N₂/Ar), and temperature control (0–25°C) to minimize side reactions .

Q. How is the structural integrity of tert-butyl 3-hydroxy-3-(trifluoromethyl)azetidine-1-carboxylate confirmed in synthetic workflows?

- Methodological Answer: Characterization relies on:

- NMR Spectroscopy: ¹H and ¹³C NMR to verify the azetidine ring (δ 3.5–4.5 ppm for N-CH₂ protons) and tert-butyl group (δ 1.4 ppm). ¹⁹F NMR confirms the trifluoromethyl group (δ -60 to -70 ppm) .

- Mass Spectrometry (HRMS): To validate molecular ion peaks (e.g., [M+H]+ at m/z 241.21 for C₉H₁₄F₃NO₃) .

- X-ray Crystallography: For absolute stereochemical confirmation, particularly if chiral centers are present .

Q. What are the primary biological targets or applications of this compound in early-stage drug discovery?

- Methodological Answer: The compound serves as a scaffold for:

- Neurological Targets: The trifluoromethyl group enhances lipophilicity, aiding blood-brain barrier penetration for CNS-targeted agents (e.g., NMDA receptor modulators) .

- Enzyme Inhibition: The azetidine ring mimics transition states in protease or kinase active sites. Assays include fluorescence polarization for binding affinity or enzymatic activity inhibition (IC₅₀ determination) .

Advanced Research Questions

Q. How do structural modifications (e.g., replacing trifluoromethyl with other groups) impact bioactivity and selectivity?

- Methodological Answer: Structure-Activity Relationship (SAR) Studies:

- Replace CF₃ with CHF₂ or CH₂F to assess metabolic stability via microsomal assays. For example, CF₃ analogs show 10-fold higher half-life (t₁/₂ > 60 min) in human liver microsomes vs. CHF₂ .

- Introduce electron-withdrawing groups (e.g., NO₂) to enhance electrophilicity for covalent binding studies. Use SPR (surface plasmon resonance) to quantify binding kinetics (kₒₙ/kₒff) .

Q. How can researchers resolve contradictions in synthetic yields reported across literature (e.g., 40% vs. 70%)?

- Methodological Answer:

- Parameter Screening: Use DoE (Design of Experiments) to optimize variables (e.g., catalyst loading, solvent polarity). For example, increasing CuI from 5 mol% to 10 mol% improved trifluoromethylation yield from 45% to 68% .

- Byproduct Analysis: LC-MS to identify side products (e.g., over-oxidized ketones) and adjust reaction stoichiometry or quenching protocols .

Q. What strategies are effective for purifying tert-butyl 3-hydroxy-3-(trifluoromethyl)azetidine-1-carboxylate from complex reaction mixtures?

- Methodological Answer:

- Chromatography: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) separates polar hydroxylated byproducts .

- Crystallization: Use tert-butyl methyl ether (MTBE) as an antisolvent to precipitate the product while retaining impurities in solution .

Q. How can computational methods predict the compound’s interaction with biological targets?

- Methodological Answer:

- Docking Studies: Use Schrödinger Suite or AutoDock Vina to model binding poses in enzyme active sites (e.g., COX-2). Validate with MD simulations (GROMACS) to assess stability over 100 ns trajectories .

- QSAR Modeling: Train models on analogs’ IC₅₀ data to predict activity for new derivatives .

Q. What are the challenges in scaling up the synthesis while maintaining stereochemical purity?

- Methodological Answer:

- Chiral Auxiliaries: Use (R)- or (S)-BINOL ligands during trifluoromethylation to enforce enantiomeric excess (ee > 95%). Monitor via chiral HPLC .

- Continuous Flow Reactors: Improve heat/mass transfer for exothermic steps (e.g., cyclization) to prevent racemization .

Q. How does the compound’s stability vary under different storage conditions (e.g., pH, temperature)?

- Methodological Answer:

- Forced Degradation Studies: Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C. Monitor degradation via UPLC: t₁/₂ > 14 days in neutral buffers vs. <24 hours under acidic conditions .

- Lyophilization: Stabilize as a lyophilized powder at -20°C, reducing hydrolysis of the tert-butyl ester .

Q. What advanced techniques elucidate the compound’s mechanism of action in cellular assays?

- Methodological Answer:

- CRISPR-Cas9 Knockout: Validate target engagement by comparing IC₅₀ in wild-type vs. target-knockout cell lines .

- CETSA (Cellular Thermal Shift Assay): Detect target stabilization by heating lysates to 50–60°C and quantifying soluble protein via Western blot .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.